Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate
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Overview
Description
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The resulting thiazole intermediate is then subjected to further reactions to introduce the ethoxybenzamido and ethyl acetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzamido group can interact with various biological pathways, modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-benzothiazolyl)acetate: Similar structure but lacks the ethoxybenzamido group.
Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate: Contains an iodine atom instead of the ethoxybenzamido group.
Uniqueness
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is unique due to the presence of the ethoxybenzamido group, which enhances its biological activity and potential applications in medicinal chemistry. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and functions.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-ethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-13-8-6-5-7-12(13)15(20)18-16-17-11(10-23-16)9-14(19)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) |
InChI Key |
OWHFYBNJOHFYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)CC(=O)OCC |
Origin of Product |
United States |
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